molecular formula C15H15ClN2OS B4642775 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide

Cat. No. B4642775
M. Wt: 306.8 g/mol
InChI Key: DBKUMEUARHYIRR-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is a compound that has been identified and studied within the realm of synthetic organic chemistry. Its structure comprises a thiazole ring, a cyclobutane moiety, and a chlorophenyl group, which suggests a potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, as seen in the synthesis of various thiazolopyrimidine derivatives (Akbari et al., 2008). These processes typically involve reactions with thiourea and different aromatic aldehydes.

Molecular Structure Analysis

Structural analysis of similar compounds is commonly achieved through techniques like X-ray crystallography, IR, and NMR spectroscopy. For instance, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized using X-ray diffraction and spectroscopic methods, revealing detailed insights into its molecular geometry (Inkaya et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiazole rings often include transformations like cyclizations, as seen in the base-induced cyclization of methyl thiazolidine-carboxylates (Betts et al., 1999). These reactions can be stereoselective and produce various novel compounds.

Physical Properties Analysis

The physical properties of such compounds can be inferred through experimental and theoretical investigations, including computational methods. Density functional theory (DFT) studies, for instance, have been used to predict properties like vibrational frequencies and molecular electrostatic potential (Demir et al., 2012).

Chemical Properties Analysis

Compounds containing thiazole and cyclobutane moieties exhibit a range of chemical properties, including potential biological activities. The chemical properties are often elucidated through a combination of spectroscopic techniques and theoretical calculations, which help in understanding their reactivity and potential applications (Chandrappa et al., 2009).

properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-9-13(11-6-3-7-12(16)8-11)17-15(20-9)18-14(19)10-4-2-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKUMEUARHYIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide

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